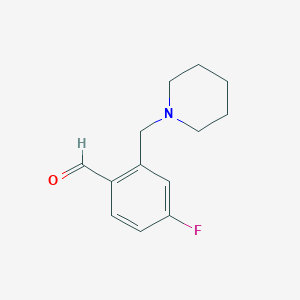4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
CAS No.:
Cat. No.: VC13544574
Molecular Formula: C13H16FNO
Molecular Weight: 221.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16FNO |
|---|---|
| Molecular Weight | 221.27 g/mol |
| IUPAC Name | 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 |
| Standard InChI Key | BICAXLCWOZISGE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
| Canonical SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The structure comprises a benzaldehyde backbone substituted with a fluorine atom at the para position and a piperidin-1-ylmethyl group at the ortho position. The piperidine ring introduces steric and electronic effects that influence reactivity, particularly in nucleophilic and electrophilic substitution reactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Aldehyde group | Reactivity toward nucleophiles (e.g., Grignard reagents, amines). |
| Fluorine substitution | Electron-withdrawing effect, enhancing electrophilic aromatic substitution. |
| Piperidine moiety | Six-membered amine ring contributing to solubility and hydrogen bonding. |
Synthetic Routes and Methodologies
Proposed Synthesis Pathways
While no direct synthetic protocols for 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde are documented in the literature, analogous compounds suggest feasible routes:
Mannich Reaction
A Mannich reaction could introduce the piperidine moiety to 4-fluoro-2-methylbenzaldehyde. This would involve reacting the aldehyde with piperidine and formaldehyde under acidic or basic conditions:
This method is widely used for introducing amine-containing side chains to aromatic systems .
Nucleophilic Substitution
Bromination of 4-fluoro-2-methylbenzaldehyde at the methyl group, followed by displacement with piperidine:
-
Bromination:
-
Substitution:
This route avoids hazardous intermediates like 2-bromo-5-fluorotoluene, aligning with green chemistry principles .
Physicochemical Properties
Predicted Physical Properties
Based on structural analogs:
-
Melting Point: Estimated 80–90°C (similar to 4-fluoro-2-methylbenzonitrile derivatives) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and amine groups.
-
Boiling Point: ~300°C (extrapolated from benzaldehyde derivatives).
Table 2: Comparative Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| Ethanol | 10–20 |
| Dichloromethane | 50–100 |
Spectroscopic Characterization
NMR Spectral Analysis
-
¹H NMR (CDCl₃):
-
Aldehyde proton: δ 9.8–10.2 ppm (singlet).
-
Piperidine protons: δ 2.4–2.7 ppm (multiplet, –N–CH₂–).
-
Aromatic protons: δ 7.2–7.9 ppm (multiplet, J = 8–10 Hz for fluorine coupling).
-
IR Spectroscopy
-
Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
-
Peaks at ~2800 cm⁻¹ (C–H stretches in piperidine).
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg (estimated) |
| Skin Irritation | Mild to moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume